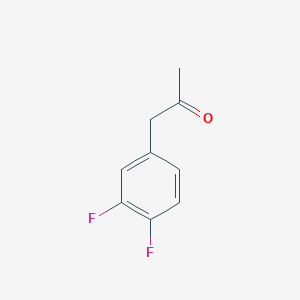

1-(3,4-Difluorophenyl)propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Downstream Processing of Biologically Produced Diols

Biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, have wide-ranging applications, from solvents to polymers. The focus on their recovery and purification underscores the importance of efficient separation technologies in the production of chemicals that might share similarities in processing needs with 1-(3,4-Difluorophenyl)propan-2-one (Xiu & Zeng, 2008).

Coordination Chemistry and Biological Properties

The study of coordination chemistry, particularly involving compounds like 1-(acyl/aroyl)-3-(substituted) thioureas, highlights the role of nitrogen substituents in influencing chemical properties. Such investigations can provide insights into the potential applications of 1-(3,4-Difluorophenyl)propan-2-one in forming new materials or biological interactions (Saeed, Flörke, & Erben, 2014).

Hydrogenolysis to Produce 1,3-Propanediol

Research on catalytic processes, such as the hydrogenolysis of glycerol to produce 1,3-propanediol, explores the efficiency of heterogeneous catalysts. This area of research could be relevant for exploring chemical transformations involving 1-(3,4-Difluorophenyl)propan-2-one, given the interest in catalysis and chemical production efficiency (Ruy et al., 2020).

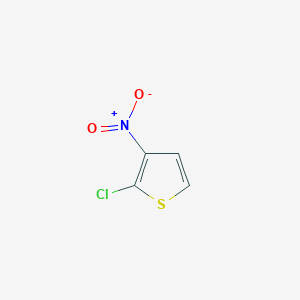

Organic Thermoelectric Materials

The development of organic thermoelectric materials, such as poly(3,4-ethylenedioxythiophene), demonstrates the potential for using organic compounds in energy-related applications. Research in this field could encompass the use of fluorinated compounds like 1-(3,4-Difluorophenyl)propan-2-one in novel material applications (Yue & Xu, 2012).

Quantitative NMR for Natural Products Analysis

The application of quantitative NMR in analyzing natural products illustrates the importance of analytical techniques in understanding the structure and purity of chemical compounds. Such methodologies could be applicable to the analysis of 1-(3,4-Difluorophenyl)propan-2-one, especially in assessing its purity and structural characteristics (Pauli, Jaki, & Lankin, 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-(3,4-Difluorophenyl)propan-2-one is the cytochrome P450 enzyme 51 (CYP51) . CYP51 plays a crucial role in maintaining the integrity and growth of fungal cell membranes .

Mode of Action

1-(3,4-Difluorophenyl)propan-2-one interacts with its target, CYP51, by inhibiting its function . This inhibition prevents the synthesis of ergosterol , a key component of fungal cell membranes . The disruption in ergosterol production leads to increased permeability of the fungal membranes, ultimately causing cell death .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway in fungi . Ergosterol is vital for the integrity of fungal cell membranes. By inhibiting CYP51, the compound disrupts the production of ergosterol, leading to the death of the fungal cells .

Result of Action

The result of the compound’s action is the death of fungal cells . By inhibiting the function of CYP51, the compound disrupts the production of ergosterol, a key component of fungal cell membranes. This leads to increased permeability of the fungal membranes and ultimately, cell death .

Propriétés

IUPAC Name |

1-(3,4-difluorophenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFGSFVBTWBHLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenyl)propan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-](/img/structure/B1346134.png)